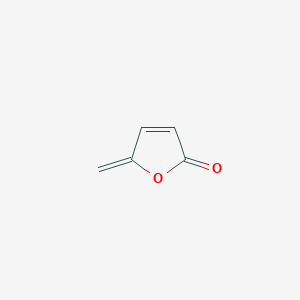
原风毛草素
描述
Protoanemonin, also known as anemonol or ranunculol, is a toxin found in all plants of the buttercup family (Ranunculaceae) . When the plant is wounded or macerated, the unstable glucoside found in the plant, ranunculin, is enzymatically broken down into glucose and the toxic protoanemonin .
Synthesis Analysis
Protoanemonin was synthesized from (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one by a reductive dehalogenation reaction with zinc .Molecular Structure Analysis
Protoanemonin has a molecular formula of C5H4O2 . It has an average mass of 96.084 Da and a monoisotopic mass of 96.021126 Da .Chemical Reactions Analysis
When plants of the Ranunculaceae family are damaged, an enzyme β−glucosidase triggers the conversion of ranunculin into protoanemonin through hydrolysis . Subsequently, protoanemonin undergoes cyclodimerization to form anemonin .Physical And Chemical Properties Analysis
Protoanemonin is a pale yellow oil . It has a boiling point of 73°C . Its density is 1.1±0.1 g/cm3, and it has a vapour pressure of 0.1±0.4 mmHg at 25°C .科学研究应用
Antibacterial Applications
Protoanemonin has been identified to possess antibacterial properties . It’s effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell walls and inhibits enzyme activity within the cells, leading to bacterial cell death .
Antifungal Activity
Research indicates that Protoanemonin exhibits antifungal activity , making it a potential candidate for treating fungal infections. Its mechanism involves interfering with the fungal cell membrane integrity and metabolic processes .
Anti-inflammatory Properties
In the realm of anti-inflammatory applications, Protoanemonin has shown promise due to its ability to modulate inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .
Anticancer Potential
Protoanemonin has been studied for its anticancer potential . It can induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that it affects the cell cycle of cancer cells, leading to their death .
Antiprotozoal Effects
The compound has demonstrated antiprotozoal effects , particularly against parasites that cause diseases like malaria. Protoanemonin can disrupt the life cycle of these parasites, offering a potential avenue for new antimalarial drugs .
Wound Healing
Protoanemonin may contribute to wound healing by promoting the proliferation of fibroblasts and the synthesis of collagen, which are essential for tissue repair and regeneration .
Analgesic Effects
Traditionally, compounds containing Protoanemonin have been used for their analgesic effects. It’s believed to reduce pain by modulating the central nervous system’s response to pain signals .
Immunomodulatory Activity
Lastly, Protoanemonin has shown immunomodulatory activity . It can influence immune system responses, potentially aiding in the treatment of autoimmune diseases or enhancing vaccine efficacy .
安全和危害
Contact with a wounded plant containing Protoanemonin can cause itch, rashes, or blistering on contact with the skin or mucosa . Ingesting the toxin can cause nausea, vomiting, dizziness, spasms, acute hepatitis, jaundice, or paralysis . The lethal dose or concentration (LD50) in mice is 190 mg·kg−1 .
未来方向
Protoanemonin significantly reduced the expression of genes and secretion of proteins known to be under control of quorum sensing in P.aeruginosa . Moreover, it activated genes and gene products involved in iron starvation response . This suggests that Protoanemonin could have potential applications in addressing conditions such as arthritis, cerebral ischemia, and ulcerative colitis .
作用机制
Target of Action
Protoanemonin, a toxin found in all plants of the buttercup family (Ranunculaceae), exhibits a wide spectrum of biological activity against various microorganisms . It has been studied as an antifungal agent on the dermatophyte Microsporum cookei . The primary targets of this molecule appear to be cytoplasmic microtubules, which contain a great number of sulfhydryl (ASH) groups .
Mode of Action
It is suggested that protoanemonin inhibits growth by reacting with sulfhydryl enzymes . It significantly reduces the expression of genes and secretion of proteins known to be under control of quorum sensing in Pseudomonas aeruginosa .
Biochemical Pathways
When the plant is wounded or macerated, the unstable glucoside found in the plant, ranunculin, is enzymatically broken down into glucose and the toxic protoanemonin . Protoanemonin significantly activates genes and gene products involved in iron starvation response .
Pharmacokinetics
The inherent instability of ranunculin and the rapid dimerization of protoanemonin render them unsuitable for use in biological assays . Anemonin, the product of protoanemonin’s cyclodimerization, stands out as the optimal molecule for bioassays . More detailed pharmacokinetic studies are needed to understand the ADME properties of protoanemonin.
Result of Action
Protoanemonin exhibits a wide range of biological activities. It inhibits the growth of Gram-positive and Gram-negative bacteria, fungi, and two protozoa . The degree of inhibition varies widely . It also causes mitochondria of root tip cells of Zea mays to disintegrate and affects mitotic division of meristematic tissue .
Action Environment
The action of protoanemonin can be influenced by environmental factors. For instance, it is produced by pseudomonads Pseudomonas sp. B13 and Pseudomonas reinekei MT1 as a blind end in the biodegradation of organochloride xenobiotics
属性
IUPAC Name |
5-methylidenefuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c1-4-2-3-5(6)7-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYZJZKPGHQTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148346 | |
| Record name | Protoanemonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Protoanemonin | |
CAS RN |
108-28-1 | |
| Record name | Protoanemonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protoanemonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protoanemonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylenefuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOANEMONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66FQZ1A5SO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)

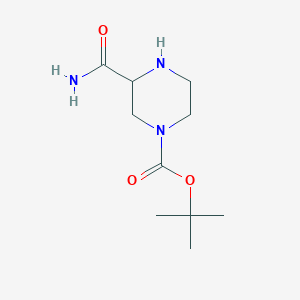
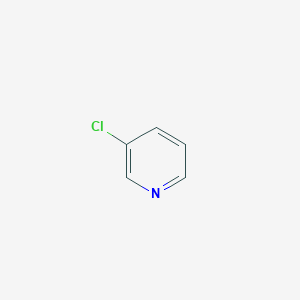
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
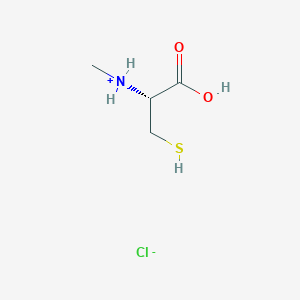
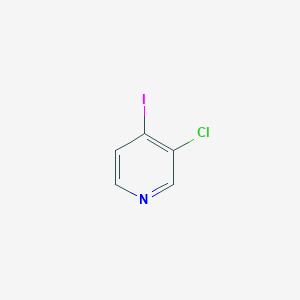
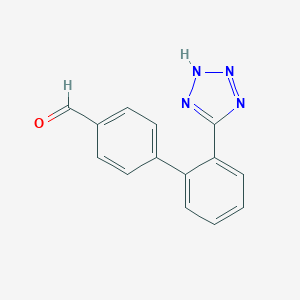

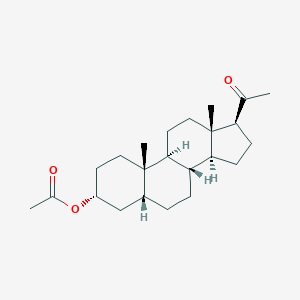

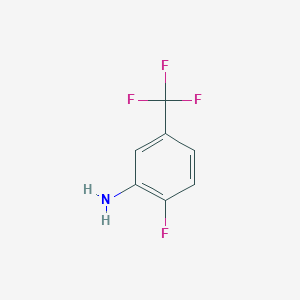
![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)